BenchChemオンラインストアへようこそ!

3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Lipophilicity Drug-likeness Physicochemical profiling

This 7-methoxy-6-propyl benzofuran-chromenone (CAS 299952-04-8) is a neutral, non-ionizable screening compound (0 HBD, log D 4.66) that eliminates pH-dependent assay artifacts. Paired with its 7-hydroxy analog (STOCK1N-32152), it forms a minimal chemical probe pair for dissecting methoxy-group contributions to log D (≈0.92 log-unit difference, ~8× membrane partitioning), metabolic stability, and target binding. Ideal for bone-related and oncology screening – novel composition-of-matter vs. patent WO2010052734A1. Order from InterBioScreen's natural product derivative collection for reproducible ADME and SAR studies.

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
CAS No. 299952-04-8
Cat. No. B6535714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one
CAS299952-04-8
Molecular FormulaC21H18O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C21H18O4/c1-3-6-13-9-15-19(11-18(13)23-2)24-12-16(21(15)22)20-10-14-7-4-5-8-17(14)25-20/h4-5,7-12H,3,6H2,1-2H3
InChIKeyRNTYSTTXSOFJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one (CAS 299952-04-8): Structural Identity and Procurement Baseline for a Benzofuran–Chromenone Hybrid Scaffold


3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one (CAS 299952-04-8, molecular formula C₂₁H₁₈O₄, molecular weight 334.4 g/mol) is a synthetic hybrid compound combining a benzofuran moiety with a chromen-4-one (chromone) core, featuring a 7-methoxy and a 6-propyl substituent on the chromone ring . It is catalogued as InterBioScreen ID STOCK1N-03038 within the 'Derivatives & analogs of Natural Compounds' collection [1]. The compound belongs to the broader benzofuran–chromenone class, which has been investigated for anticancer, antimicrobial, anti-inflammatory, and bone-related activities; however, specific biological data for this compound remain limited in the peer-reviewed primary literature [2].

Why 3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one Cannot Be Interchanged with Close Structural Analogs: The Critical Role of 7-Methoxy and 6-Propyl Substituents


Although the benzofuran–chromenone scaffold is common to several screening-library compounds, small substituent differences at positions 6 and 7 of the chromone ring produce measurable changes in physicochemical properties that govern downstream experimental behaviour [1]. The target compound (7-methoxy, 6-propyl) differs from the closest catalogued analog, 3-(1-benzofuran-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one (InterBioScreen ID STOCK1N-32152), solely by O-methylation of the 7-hydroxy group to a 7-methoxy group [2]. This single modification abolishes a hydrogen-bond-donor site, alters the computed log P and log D (pH 7.4) values, changes polar surface area, and can affect membrane permeability, metabolic stability, and target-binding interactions [2][3]. Generic substitution without verifying these property differences risks irreproducible assay results and incorrect structure–activity interpretations.

Product-Specific Quantitative Differentiation Evidence for 3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one (CAS 299952-04-8) Versus Closest Analogs


7-Methoxy vs. 7-Hydroxy Substitution: Computed Lipophilicity and Hydrogen-Bonding Profile Distinguishes the Target Compound from STOCK1N-32152

The target compound carries a 7-methoxy group, whereas its closest catalogued analog, 3-(1-benzofuran-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one (InterBioScreen ID STOCK1N-32152), bears a 7-hydroxy group [1][2]. This single-atom change eliminates one hydrogen-bond donor (HBD) and introduces a methyl group, resulting in a computed log P of 4.66 for the target compound versus 4.52 for the 7-hydroxy analog, and a log D (pH 7.4) of 4.66 versus 3.74 [1][2]. The polar surface area decreases from 59.67 Ų (7-hydroxy) to 48.67 Ų (7-methoxy) [1][2]. Both compounds satisfy Lipinski's Rule of Five, but the higher lipophilicity and lower HBD count of the target compound predict distinct membrane-partitioning and metabolic profiles [3].

Lipophilicity Drug-likeness Physicochemical profiling Scaffold differentiation

6-Propyl Substituent: Hydrophobic Bulk Differentiates the Target Compound from Unsubstituted Benzofuran–Chromenone Analog 57379-57-4

The target compound incorporates a 6-propyl chain on the chromone ring, a feature absent in the simpler analog 3-(1-benzofuran-2-yl)-4H-chromen-4-one (CAS 57379-57-4, PubChem CID 740748) [1]. The unsubstituted analog has a molecular weight of 262.3 Da and a computed log P approximately 3.0–3.5 (estimated), whereas the target compound has a molecular weight of 334.4 Da and a computed log P of 4.66 [1][2]. The 6-propyl group adds approximately 72 Da of hydrophobic bulk and increases the number of rotatable bonds from 1 to 4, which modulates conformational flexibility and target-binding entropy [2]. The unsubstituted analog has reported VEGFR-2 inhibitory activity (IC₅₀ ≈ 0.42 μM) and antimicrobial activity against S. aureus (MIC = 32 μg/mL); the 6-propyl and 7-methoxy modifications in the target compound are expected to alter both potency and selectivity profiles .

Hydrophobic substitution Structure–activity relationship Kinase inhibition Scaffold optimization

Absence of a Phenolic 7-OH Eliminates Potential for Quinone-Methide Formation: Toxicological Differentiation from 7-Hydroxy Analogs

The 7-hydroxy analog (STOCK1N-32152) contains a phenolic hydroxyl group para to the chromone carbonyl, a structural motif known in certain flavonoids (e.g., quercetin) to undergo metabolic oxidation to electrophilic quinone methides, which can form covalent adducts with proteins and DNA, contributing to both cytotoxicity and idiosyncratic toxicity [1]. The target compound's 7-methoxy group blocks this oxidative pathway, as O-demethylation would be required before quinone-methide formation can occur, introducing a metabolic barrier [1][2]. This structural feature may reduce the potential for non-specific covalent modification in cellular assays, potentially yielding cleaner phenotype readouts in screening campaigns [2].

Metabolic stability Toxicophore avoidance Quinone methide Safety screening

Computed pKa of 7-Hydroxy Analog (pKa ≈ 6.69) Indicates pH-Dependent Ionization State; Target Compound Is Unionized Across Physiological pH Range

The 7-hydroxy analog has a computed acid pKa of approximately 6.69, meaning it exists as a mixture of neutral and ionized (phenolate) species at physiological pH 7.4, whereas the target compound, lacking an ionizable proton, remains 100% neutral across the full physiological pH range [1][2]. This difference affects aqueous solubility, buffer compatibility, and the interpretation of pH-dependent activity assays [3]. The pH-independent neutrality of the target compound simplifies assay design, particularly for cellular assays where pH gradients exist (e.g., tumor microenvironment vs. normal tissue).

Ionization state pH-dependent solubility Assay buffer compatibility Drug-likeness

Benzofuran–Chromenone Hybrid Scaffold Has Demonstrated Anticancer Activity in K562 Leukemia Cells at the Class Level, with Structural Features Predicting Distinct Target Engagement vs. Mono-Scaffold Flavonoids

The benzofuran–chromenone hybrid scaffold class has been evaluated in K562 human chronic myelogenous leukemia cells, with specific derivatives (e.g., compounds 21b, 29b, and 29c from Zwergel et al.) inducing approximately 24% apoptosis [1]. In contrast, classical flavones (e.g., quercetin) and simple aurones operate through different structural mechanisms: aurones contain a benzofuranone core with an exocyclic benzylidene, while flavones possess a 2-phenylchromen-4-one architecture [1]. The target compound's benzofuran-2-yl substitution at the chromone 3-position creates a distinct three-dimensional pharmacophore that differs from both classical aurones and flavones, potentially engaging different protein targets or exhibiting altered selectivity profiles [1][2]. However, specific biological data for the target compound itself have not been identified in primary peer-reviewed literature.

Anticancer K562 leukemia Apoptosis induction Hybrid scaffold

Recommended Research and Procurement Application Scenarios for 3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one (CAS 299952-04-8)


SAR Studies Exploring the Impact of 7-O-Methylation on Benzofuran–Chromenone Pharmacokinetics and Target Engagement

The target compound, paired with its 7-hydroxy analog (STOCK1N-32152), forms a minimal chemical probe pair for dissecting the contribution of the 7-methoxy group to log D, permeability, metabolic stability, and protein binding. The computed 0.92 log-unit difference in log D (pH 7.4) between the two compounds [1][2] predicts an approximately 8-fold difference in membrane partitioning [3], enabling well-powered comparative ADME and cellular efficacy experiments with relatively small group sizes.

Oncology Screening Libraries Requiring pH-Independent Neutral Chemotypes for Tumor Microenvironment Assays

Because the target compound carries no ionizable protons (0 HBD, no acidic or basic pKa), it remains 100% neutral across the full pH range, including the acidic tumor microenvironment (pH ≈ 6.5) and normal physiological pH (7.4). In contrast, the 7-hydroxy analog is approximately 84% ionized at pH 7.4 [2]. For screening campaigns conducted under variable pH conditions or in co-culture models with pH gradients, the target compound eliminates ionization-state artifacts [4].

Bone-Related Disorder Research Leveraging the Benzofurochromene Scaffold Patent (WO2010052734A1) as a Chemical Starting Point

Patent WO2010052734A1 (Goel et al.) describes substituted benzfurochromenes for the prevention and treatment of bone-related disorders, with exemplified compounds promoting osteoblast differentiation via ER/P38MAPK/BMP-2 pathway activation [1]. The target compound contains the benzofuran–chromenone core with additional 7-methoxy and 6-propyl substituents that are not exemplified in the patent, offering a novel composition-of-matter position for follow-up studies in osteoblast differentiation and bone mineralization assays.

Computational Chemistry and Cheminformatics Model Building Requiring Well-Characterized Physicochemical Parameter Sets

The target compound has a complete set of computed molecular descriptors available from ChemBase, including log P (4.66), log D at pH 5.5 and 7.4 (both 4.66), polar surface area (48.67 Ų), molar refractivity (95.17 cm³), and Lipinski compliance (true) [1]. This comprehensive descriptor set, combined with the compound's intermediate molecular weight (334.4 Da) and moderate complexity (4 rotatable bonds), makes it suitable as a validation data point for QSAR, machine learning, and molecular dynamics studies focused on heterocyclic natural-product-like libraries.

Quote Request

Request a Quote for 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.